

biodistribution and pharmacokinetics of FD-1080 free acid

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Compound of Interest

Compound Name: *FD-1080 free acid*

Cat. No.: *B15552502*

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Application Notes and Protocols for FD-1080 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine dye that functions as a near-infrared (NIR-II) fluorophore, with both its excitation and emission spectra situated in the second near-infrared window (NIR-II).^{[1][2][3]} Its excitation wavelength is 1064 nm, and it emits at approximately 1080 nm.^{[1][2][4]} This property allows for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and tissue autofluorescence at these longer wavelengths.^{[1][2]} FD-1080 has been utilized for non-invasive imaging of vasculature in the hindlimb, abdomen, and brain of mice, demonstrating its capability to penetrate intact skin and skull.^{[1][2]} The quantum yield of FD-1080 is reported to be 0.31% in ethanol, which can be significantly enhanced to 5.94% upon complexing with fetal bovine serum (FBS).^{[1][3][4]} The inclusion of sulfonic acid groups in its structure enhances its water solubility.^[3]

While the qualitative imaging applications of FD-1080 are documented, comprehensive quantitative data on its biodistribution and pharmacokinetics are not readily available in peer-reviewed literature. These application notes provide detailed, generalized protocols for conducting such studies on **FD-1080 free acid**, based on standard methodologies for fluorescent compounds.

Data Presentation

Quantitative data for the biodistribution and pharmacokinetics of **FD-1080 free acid** are not currently available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Biodistribution of **FD-1080 Free Acid** in Mice Following Intravenous Administration

Organ	Mean Concentration (µg/g tissue) ± SD	% Injected Dose per Gram (%ID/g) ± SD
1-hour post-injection		
Blood		
Heart		
Lungs		
Liver		
Spleen		
Kidneys		
Brain		
Muscle		
4-hours post-injection		
Blood		
Heart		
Lungs		
Liver		
Spleen		
Kidneys		
Brain		
Muscle		
24-hours post-injection		
Blood		
Heart		
Lungs		
Liver		

Spleen

Kidneys

Brain

Muscle

Table 2: Pharmacokinetic Parameters of **FD-1080 Free Acid** in Mice

Parameter	Value	Unit
Half-life ($t_{1/2}$)	hours	
Clearance (CL)	mL/hour/kg	
Volume of Distribution (Vd)	L/kg	
Area Under the Curve (AUC)	$\mu\text{g}\cdot\text{hour/mL}$	
Maximum Concentration (Cmax)	$\mu\text{g/mL}$	
Time to Maximum Concentration (Tmax)	hours	

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study of **FD-1080 Free Acid** in Mice

This protocol outlines the procedure for determining the tissue distribution of **FD-1080 free acid** in a murine model.

Materials:

- **FD-1080 free acid**
- Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle

- Healthy, adult mice (specify strain, age, and sex)
- Anesthetic agent (e.g., isoflurane)
- In vivo NIR-II imaging system with 1064 nm excitation and appropriate emission filters
- Surgical tools for dissection
- Tubes for organ collection
- Scale for weighing organs
- Homogenizer
- Fluorometer or plate reader capable of NIR detection

Procedure:

- Preparation of FD-1080 Solution: Prepare a sterile solution of **FD-1080 free acid** in the desired vehicle at a suitable concentration for intravenous injection.
- Animal Dosing:
 - Anesthetize the mice using a calibrated vaporizer with isoflurane.
 - Administer a precise dose of the FD-1080 solution via intravenous (tail vein) injection. Record the exact volume and concentration administered.
- In Vivo Imaging (Optional): At predetermined time points (e.g., 1, 4, 24 hours) post-injection, perform whole-body NIR-II fluorescence imaging to visualize the distribution of FD-1080 in real-time.
- Tissue Collection:
 - At each designated time point, euthanize a cohort of mice (n=3-5 per time point) via an approved method.
 - Perform a cardiac puncture to collect a blood sample.

- Carefully dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, brain, muscle).
- Rinse the organs with PBS to remove excess blood, gently blot dry, and record the wet weight of each organ.
- Ex Vivo Organ Imaging: Image the excised organs using the NIR-II imaging system to visualize the fluorescence signal in each tissue.
- Tissue Homogenization and Fluorescence Quantification:
 - Homogenize each organ in a known volume of lysis buffer.
 - Centrifuge the homogenates to pellet debris and collect the supernatant.
 - Measure the fluorescence intensity of the supernatant using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.
 - Generate a standard curve using known concentrations of FD-1080 to convert fluorescence intensity to concentration ($\mu\text{g/mL}$).
- Data Analysis:
 - Calculate the concentration of FD-1080 per gram of tissue ($\mu\text{g/g}$).
 - Determine the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Pharmacokinetic Study of FD-1080 Free Acid in Mice

This protocol describes the methodology for determining the pharmacokinetic profile of **FD-1080 free acid** in mice.

Materials:

- **FD-1080 free acid**
- Sterile, pyrogen-free vehicle

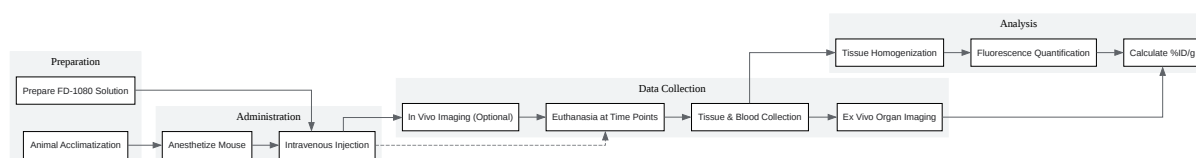
- Cannulated mice (optional, for serial blood sampling) or a sufficient number of mice for terminal blood collection at each time point
- Anesthetic agent
- Blood collection tubes (e.g., heparinized capillaries or tubes with anticoagulant)
- Centrifuge
- Analytical method for quantifying FD-1080 in plasma (e.g., LC-MS/MS or fluorescence spectroscopy)

Procedure:

- Preparation and Dosing: Prepare and administer the FD-1080 solution as described in Protocol 1.
- Blood Sampling:
 - Collect blood samples at multiple time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
 - For serial sampling from the same mouse (if cannulated or using a validated method), collect a small volume of blood at each time point.
 - For terminal collection, euthanize a group of mice at each time point to collect a blood sample via cardiac puncture.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Quantify the concentration of FD-1080 in the plasma samples using a validated analytical method.
- Pharmacokinetic Analysis:
 - Plot the plasma concentration of FD-1080 versus time.

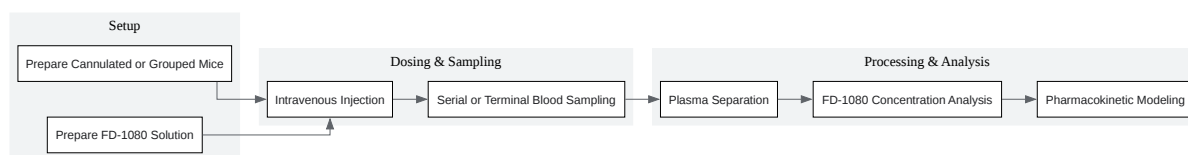
- Use pharmacokinetic modeling software to calculate key parameters such as half-life ($t_{1/2}$), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Visualizations



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Caption: Experimental workflow for the in vivo biodistribution study of FD-1080.



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Caption: Experimental workflow for the pharmacokinetic study of FD-1080.

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